BMS-986115 is classified as an investigational drug and is recognized for its role as a pan-Notch inhibitor. It is designed to inhibit the activity of gamma-secretase, an enzyme that plays a pivotal role in the activation of Notch receptors . The compound's DrugBank accession number is DB13126, and its chemical formula is , with an average molecular weight of 574.5 g/mol .
The synthesis of BMS-986115 involves several steps typical for the creation of gamma-secretase inhibitors. While specific proprietary methods may not be publicly detailed, the general approach includes:
The synthesis process must ensure high purity and bioavailability, which are critical for clinical applications.
BMS-986115 possesses a complex molecular structure characterized by multiple functional groups including fluorinated aliphatic chains and a bicyclic core structure. The structural representation can be summarized as follows:
BMS-986115 primarily undergoes reactions associated with its interaction with gamma-secretase. The inhibition of this enzyme prevents the cleavage of Notch receptors, thereby blocking downstream signaling pathways involved in tumor growth and maintenance. Key reactions include:
BMS-986115 exerts its therapeutic effects by selectively inhibiting the gamma-secretase complex, which is essential for activating Notch signaling pathways. The mechanism can be summarized as follows:
BMS-986115 exhibits several notable physical and chemical properties:
These properties suggest that BMS-986115 has moderate lipophilicity, which is beneficial for oral bioavailability .
BMS-986115 is primarily investigated for its potential in oncology due to its ability to inhibit Notch signaling pathways implicated in various cancers. Its applications include:
The Notch signaling pathway is an evolutionarily conserved system governing critical cellular processes, including proliferation, differentiation, stem cell maintenance, and apoptosis. In cancer, dysregulated Notch signaling exhibits context-dependent oncogenicity, acting as either a tumor promoter or suppressor. Oncogenic Notch activation occurs via:
Notch activation promotes cancer stem cell (CSC) maintenance and tumor angiogenesis by upregulating VEGF and DLL4 [1] [4]. This dual role in tumorigenesis makes it a compelling therapeutic target.
Table 1: Notch Receptors, Ligands, and Roles in Cancer
Component | Examples | Oncogenic Role |
---|---|---|
Receptors | NOTCH1, NOTCH2, NOTCH3, NOTCH4 | NOTCH1: Drives T-ALL; NOTCH3: Overexpressed in ovarian cancer |
Ligands | DLL1, DLL4, JAG1, JAG2 | DLL4: Promotes angiogenesis; JAG1: Linked to poor prognosis in breast cancer |
Downstream Targets | HES1, HEY1, MYC, CCND1 | Sustains CSC populations and cell cycle progression |
Gamma-secretase (GS) is a multiprotein complex (Presenilin, Nicastrin, PEN2, APH1) essential for Notch activation. It catalyzes the intramembrane proteolytic cleavage (S3 cleavage) of Notch receptors, releasing the Notch Intracellular Domain (NICD). NICD translocates to the nucleus, forming a transcriptional activation complex with RBPJκ and Mastermind-like (MAML) proteins [4] [6].
Inhibiting GS blocks NICD generation, thereby:
Compared to monoclonal antibodies targeting individual receptors, GS inhibitors (GSIs) offer broad pan-Notch suppression, crucial for tumors with heterogeneous Notch receptor dependence [3] [7]. However, their clinical utility requires temporal precision to minimize gastrointestinal toxicity from chronic Notch suppression [2].
BMS-986115 (molecular weight: 574.49 g/mol; CAS: 1584647-27-7) is an orally bioavailable succinamide-based small molecule discovered through structure-activity optimization. It is classified as a potent, selective pan-Notch inhibitor targeting gamma-secretase [3] [5] [7]. Key attributes include:
Table 2: Key Properties of BMS-986115
Property | Value | Significance |
---|---|---|
Chemical Class | Succinamide | Enables oral bioavailability and GS binding |
Notch Inhibition | Pan-Notch (IC₅₀: 7.8–8.5 nM) | Broad suppression of oncogenic signaling |
Solubility | DMSO-soluble (>10 mM) | Facilitates in vitro and preclinical studies |
Half-life | ~15 hours (projected human) | Balances efficacy with reduced gastrointestinal toxicity |
Preclinical studies demonstrated antitumor activity in xenograft models of T-ALL and solid tumors (breast, NSCLC, pancreatic), validating its therapeutic potential [2] [7]. Its design addresses the need for metabolically stable GSIs with optimized drug-like properties [5] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7